molecular formula C18H17BrF3N5O2S B14141816 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide CAS No. 1005584-55-3

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B14141816
CAS No.: 1005584-55-3
M. Wt: 504.3 g/mol
InChI Key: AOQNZSRDVSEITP-UHFFFAOYSA-N
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Description

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a brominated pyrazole ring, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Introduction of the cyclopropyl group: This can be done via cyclopropanation reactions, often using diazo compounds or cyclopropyl carbenes.

    Addition of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the thienopyrimidine ring: This involves the cyclization of a suitable precursor, often using sulfur-containing reagents and appropriate catalysts.

    Coupling of the two moieties: The final step involves coupling the brominated pyrazole and the thienopyrimidine moieties under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole rings.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl groups in the thienopyrimidine ring.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the cyclopropyl and pyrazole rings.

    Reduction: Reduced forms of the compound, such as dehalogenated or reduced carbonyl derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide: shares similarities with other pyrazole and thienopyrimidine derivatives.

    Pyrazole derivatives: Compounds such as 3,5-dimethyl-4-bromo-1H-pyrazole and 4-bromo-3-(trifluoromethyl)-1H-pyrazole.

    Thienopyrimidine derivatives: Compounds like 2,6-dimethyl-4-oxothieno[2,3-d]pyrimidine and its various substituted analogs.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

1005584-55-3

Molecular Formula

C18H17BrF3N5O2S

Molecular Weight

504.3 g/mol

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C18H17BrF3N5O2S/c1-7-6-11-16(30-7)23-9(3)27(17(11)29)25-15(28)8(2)26-13(10-4-5-10)12(19)14(24-26)18(20,21)22/h6,8,10H,4-5H2,1-3H3,(H,25,28)

InChI Key

AOQNZSRDVSEITP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C(=C(C(=N3)C(F)(F)F)Br)C4CC4)C

Origin of Product

United States

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